molecular formula C12H15N3O4 B13738977 5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester

5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester

Cat. No.: B13738977
M. Wt: 265.26 g/mol
InChI Key: PUUITLVARMUJLN-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a fused imidazole and pyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylimidazole with 5,7-dimethoxy-3-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

ethyl 5,7-dimethoxy-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C12H15N3O4/c1-5-19-11(16)10-7(2)13-12-14-8(17-3)6-9(18-4)15(10)12/h6H,5H2,1-4H3

InChI Key

PUUITLVARMUJLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C(=CC(=N2)OC)OC)C

Origin of Product

United States

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